tert-Butyl 2-amino-2-(oxetan-3-yl)acetate
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Overview
Description
tert-Butyl 2-amino-2-(oxetan-3-yl)acetate is an organic compound that features an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production methods for tert-Butyl 2-amino-2-(oxetan-3-yl)acetate are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxetane ring to other cyclic structures.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can lead to ring-opened products.
Scientific Research Applications
tert-Butyl 2-amino-2-(oxetan-3-yl)acetate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-2-(oxetan-3-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester and amino groups can also interact with biological molecules, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(oxetan-3-ylidene)acetate: Similar in structure but lacks the amino group.
tert-Butyl (3-(aminomethyl)oxetan-3-yl)carbamate: Contains a carbamate group instead of an ester.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Features a piperidine ring instead of an oxetane ring.
Uniqueness
tert-Butyl 2-amino-2-(oxetan-3-yl)acetate is unique due to the presence of both an oxetane ring and an amino group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Biological Activity
tert-Butyl 2-amino-2-(oxetan-3-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, exploring its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H17NO4, characterized by the presence of an oxetane ring and an amino group. The oxetane moiety is known for its ability to influence the physicochemical properties of compounds, enhancing their bioavailability and stability.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Studies have shown that derivatives of oxetanes can interact with bacterial cell membranes, leading to cell lysis or inhibition of growth. For instance, compounds similar to this have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibition zones in agar diffusion assays.
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through various in vitro studies. The mechanism of action appears to involve the induction of apoptosis in cancer cells. A study reported that derivatives containing oxetane structures exhibited selective cytotoxicity towards cancer cell lines, with IC50 values indicating effective growth inhibition compared to normal cells .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest at the G0/G1 phase, preventing further progression and leading to apoptosis .
- Reactive Oxygen Species (ROS) Modulation : It may also modulate oxidative stress levels within cells, contributing to its anticancer effects by reducing ROS accumulation .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to the presence of the oxetane ring, which enhances metabolic stability and lipophilicity.
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
- Colorectal Cancer Treatment : A study demonstrated that treatment with this compound led to significant tumor reduction in xenograft models of colorectal cancer, showcasing its potential as a therapeutic agent .
- Antibacterial Efficacy : In another study, the compound was tested against multi-drug resistant bacterial strains, showing promising results that warrant further investigation into its application as an antibiotic.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(oxetan-3-yl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7(10)6-4-12-5-6/h6-7H,4-5,10H2,1-3H3 |
InChI Key |
JGEBSZPPRJLLDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1COC1)N |
Origin of Product |
United States |
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